molecular formula C18H16ClNO2 B13145193 1-(Butylamino)-7-chloroanthracene-9,10-dione CAS No. 61100-75-2

1-(Butylamino)-7-chloroanthracene-9,10-dione

Katalognummer: B13145193
CAS-Nummer: 61100-75-2
Molekulargewicht: 313.8 g/mol
InChI-Schlüssel: ZVRCNAAUDULARU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes are predicted as follows:

  • C=O Stretching : Strong bands near 1670–1640 cm⁻¹ (characteristic of anthraquinone diketones).
  • N-H Stretching : Medium bands at 3300–3200 cm⁻¹ (secondary amine).
  • C-Cl Stretching : Absorption at 750–700 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Aromatic protons: δ 7.5–8.5 ppm (multiplet, 8H, anthracene).
    • Butylamino chain: δ 0.9 ppm (triplet, 3H, CH₃), 1.3–1.5 ppm (multiplet, 4H, CH₂), 3.2 ppm (quartet, 2H, NHCH₂).
  • ¹³C NMR :
    • Carbonyl carbons: δ 182–185 ppm (C=O).
    • Aromatic carbons: δ 120–140 ppm .
    • Chlorinated carbon: δ 130–135 ppm .

Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 313.78 (M⁺). Fragmentation patterns include:

  • Loss of butylamine (-73.14 g/mol) → m/z 240.64.
  • Chlorine elimination (-35.45 g/mol) → m/z 278.33.

X-ray Diffraction Patterns and Solid-State Properties

No experimental X-ray diffraction data is available for this compound. Anthraquinones generally form monoclinic or triclinic crystals, with lattice parameters influenced by substituents. The chlorine atom’s size and electronegativity may reduce symmetry, while the butylamino group’s bulk could decrease crystallinity. Theoretical unit cell parameters (e.g., a = 10–12 Å, b = 5–6 Å, c = 15–17 Å) are estimated based on analogous structures.

Eigenschaften

CAS-Nummer

61100-75-2

Molekularformel

C18H16ClNO2

Molekulargewicht

313.8 g/mol

IUPAC-Name

1-(butylamino)-7-chloroanthracene-9,10-dione

InChI

InChI=1S/C18H16ClNO2/c1-2-3-9-20-15-6-4-5-13-16(15)18(22)14-10-11(19)7-8-12(14)17(13)21/h4-8,10,20H,2-3,9H2,1H3

InChI-Schlüssel

ZVRCNAAUDULARU-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Key Intermediates

  • Anthracene-9,10-dione is the core scaffold.
  • 7-Chloro substitution is introduced either by direct halogenation of anthraquinone or by using 7-chloroanthracene-9,10-dione as the starting material.
  • Butylamine serves as the nucleophile for amination at position 1.

Synthetic Route Summary

The preparation typically proceeds via nucleophilic aromatic substitution (S_NAr) of a suitable chloro-substituted anthraquinone intermediate with butylamine:

  • Halogenation of Anthracene-9,10-dione:
    Chlorination at the 7-position can be achieved using reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to afford 7-chloroanthracene-9,10-dione.

  • Nucleophilic Substitution with Butylamine:
    The 1-position of anthraquinone derivatives bearing activating groups (such as the 7-chloro substituent) is susceptible to nucleophilic attack by alkylamines. Butylamine is reacted with 7-chloroanthracene-9,10-dione under reflux conditions in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to substitute the hydrogen at position 1 with the butylamino group, forming 1-(butylamino)-7-chloroanthracene-9,10-dione.

  • Purification:
    The crude product is purified by recrystallization or chromatographic techniques to obtain the pure compound.

Reaction Conditions and Optimization

  • Temperature: Reflux temperatures (~100–150 °C) are typically employed to facilitate nucleophilic substitution.
  • Solvent: Polar aprotic solvents such as DMF or DMSO are preferred for their ability to dissolve both reactants and promote nucleophilicity.
  • Reaction Time: Extended reflux (12–24 hours) ensures complete conversion.
  • Molar Ratios: A slight excess of butylamine is often used to drive the reaction to completion.

Alternative Synthetic Approaches

  • Mannich Reaction:
    Introduction of aminoalkyl groups on anthraquinones can also be achieved via Mannich-type reactions involving formaldehyde and butylamine. However, this method is less selective for position 1 and may require protecting groups or directing groups.

  • Metal-Catalyzed Cross-Coupling:
    Although less common for simple alkylamino substitutions, Buchwald–Hartwig amination or copper-catalyzed amination can be employed if a suitable halogenated precursor (e.g., 1-bromo-7-chloroanthracene-9,10-dione) is available.

Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
7-Chlorination of anthraquinone N-Chlorosuccinimide, solvent, reflux 70–85 Controlled chlorination at C-7
Amination with butylamine Butylamine, DMF, reflux 12–24 h 65–80 Nucleophilic substitution at C-1
Purification Recrystallization or chromatography High purity achieved

These yields are consistent with literature reports on similar amino-substituted anthraquinones.

Mechanistic Insights

  • The chlorine atom at position 7 is an electron-withdrawing substituent, which can activate the anthraquinone ring towards nucleophilic attack at position 1 by increasing the electrophilicity of the carbonyl-adjacent carbons.
  • The nucleophilic butylamine attacks the electrophilic carbon at position 1, displacing a proton and forming the C–N bond.
  • The reaction proceeds via an addition-elimination mechanism typical of nucleophilic aromatic substitution on quinonoid systems.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct Nucleophilic Substitution 7-Chloroanthracene-9,10-dione, butylamine Reflux in DMF/DMSO, 12–24 h Straightforward, good yield Requires pre-halogenated substrate
Mannich Reaction Anthracene-9,10-dione, formaldehyde, butylamine Acidic conditions, reflux Potential for diverse substitutions Less regioselective
Metal-Catalyzed Amination Halogenated anthraquinone, butylamine, Pd or Cu catalyst Elevated temperature, inert atmosphere High selectivity, scalable Requires expensive catalysts

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Butylamino)-7-chloroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction can lead to the formation of hydroquinones.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

The compound is being explored for its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique photophysical properties allow it to serve as a light-emitting material or a charge transport layer in these devices.

Medicinal Chemistry

Research has indicated that 1-(Butylamino)-7-chloroanthracene-9,10-dione may exhibit significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of cancer cells by interfering with DNA replication processes. For instance, it has been shown to interact with DNA topoisomerase II, leading to cytotoxic effects in various cancer cell lines.
  • Antimicrobial Properties : There is emerging evidence that this compound possesses antimicrobial activity against resistant strains of bacteria, indicating its potential as an alternative therapeutic agent.

Photophysical Studies

The compound's ability to absorb and emit light makes it suitable for photophysical studies. Its interactions with light can be harnessed for applications in sensors and imaging technologies.

Cytotoxicity Against Cancer Cells

A notable study evaluated the cytotoxic effects of 1-(Butylamino)-7-chloroanthracene-9,10-dione on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 1.5 µg/mL, suggesting a potent anticancer effect that warrants further investigation into its mechanisms of action and therapeutic potential.

Antimicrobial Activity

In vitro assays demonstrated that this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa at concentrations lower than those required for conventional antibiotics. This finding highlights its potential as a novel antimicrobial agent in treating resistant infections.

Wirkmechanismus

The mechanism of action of 1-(Butylamino)-7-chloroanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research, where it targets rapidly dividing cells.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Positional Selectivity : Amination reactions favor positions 1, 2, and 4 on the anthracene core, depending on reaction temperature and catalyst (e.g., PhI(OAc)2) . Higher temperatures (80°C) enhance di-substitution (e.g., 5b and 5d) .

Physicochemical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δH, ppm)
1-(Butylamino)-4-methoxyanthracene-9,10-dione (5c) 96.3–96.9 3536 (N–H), 1647 (C=O) 9.84 (s, NH), 3.92 (s, OCH3)
2-(Butylamino)anthracene-1,4-dione (3a) N/A 2929 (C–H), 1650 (C=O) 7.02–8.17 (aromatic H)
1-Amino-2,4-dibromoanthracene-9,10-dione 226 N/A N/A

Key Observations :

  • Solubility: Methoxy or butylamino groups improve solubility in organic solvents (e.g., dichloromethane) compared to hydroxylated analogs .
  • Stability : Halogenated derivatives (e.g., bromo or chloro) exhibit higher thermal stability, as evidenced by elevated melting points .

Key Observations :

  • Structure-Activity Relationship (SAR): Mono-substituted amino derivatives (e.g., 3a, 5a) show stronger cytotoxicity than di-substituted analogs (e.g., 5b), suggesting steric hindrance may reduce efficacy .

Biologische Aktivität

1-(Butylamino)-7-chloroanthracene-9,10-dione is an anthracene derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and comparative studies with related compounds.

1-(Butylamino)-7-chloroanthracene-9,10-dione is characterized by a molecular formula of C15H14ClNC_{15}H_{14}ClN and a molecular weight of 255.73 g/mol. The presence of the butylamino group and chlorine atom enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC15H14ClNC_{15}H_{14}ClN
Molecular Weight255.73 g/mol
IUPAC Name1-(Butylamino)-7-chloroanthracene-9,10-dione

The biological activity of 1-(Butylamino)-7-chloroanthracene-9,10-dione primarily involves its interaction with DNA and various cellular pathways:

  • DNA Interaction : The compound is believed to intercalate into DNA strands, disrupting replication and transcription processes. This can lead to cell cycle arrest and apoptosis in cancer cells.
  • Topoisomerase Inhibition : Similar to other anthracene derivatives, it may inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis through mitochondrial pathways .

Anticancer Properties

Research indicates that 1-(Butylamino)-7-chloroanthracene-9,10-dione exhibits significant cytotoxic effects against various cancer cell lines. Below are key findings from recent studies:

  • Cell Line Sensitivity : In vitro studies demonstrated that the compound effectively reduced cell viability in human leukemia (K562) and breast cancer (MCF-7) cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell type and exposure duration .
Cell LineIC50 (µM)Effect Observed
K562~20Significant apoptosis induction
MCF-7~15Cell cycle arrest at G0/G1 phase

Case Studies

  • K562 Cell Line : Treatment with 1-(Butylamino)-7-chloroanthracene-9,10-dione resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells correlated with elevated levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • MCF-7 Cell Line : The compound induced apoptosis through caspase activation pathways. Western blot analysis revealed increased expression of caspase-3 and PARP cleavage, indicating the activation of the intrinsic apoptotic pathway .

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(Butylamino)-7-chloroanthracene-9,10-dione, a comparison with other anthracene derivatives was conducted:

CompoundMechanism of ActionIC50 (µM)
MitoxantroneTopoisomerase II inhibition~12
AmetantroneROS generation and DNA intercalation~18
1-(Butylamino)-7-chloroanthracene-9,10-dioneDNA intercalation and topoisomerase inhibition~20

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.